molecular formula C26H22ClN3O B2659683 1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1251709-10-0

1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2659683
CAS No.: 1251709-10-0
M. Wt: 427.93
InChI Key: BOWYBBJINMFJON-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, substituted with chlorophenyl, ethoxy, and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted pyrazole and an ethoxy-substituted quinoline, the reaction proceeds through a series of steps involving nucleophilic substitution, cyclization, and purification .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, phase-transfer catalysis, and metal-mediated reactions are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of substituents and fused ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O/c1-3-17-5-7-18(8-6-17)25-23-16-28-24-14-13-21(31-4-2)15-22(24)26(23)30(29-25)20-11-9-19(27)10-12-20/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWYBBJINMFJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OCC)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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